![molecular formula C40H30O B12589579 1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene CAS No. 872689-88-8](/img/structure/B12589579.png)
1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and oxybis linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethene Linkage: This step involves the reaction of 4,1-phenylene with ethene under specific conditions to form the ethene-phenylene intermediate.
Oxybis Linkage Formation: The intermediate is then reacted with an oxybis reagent to form the oxybis linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Utilized in the design of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene depends on its application:
Organic Electronics: Functions by facilitating the transport of electrons or holes in devices such as OLEDs.
Photonics: Absorbs photons and re-emits them at different wavelengths, making it useful in light-emitting applications.
Biology and Medicine: Interacts with biological molecules, potentially altering their function or serving as a marker for imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylmethane
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylethane
Uniqueness
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is unique due to its specific arrangement of benzene rings and linkages, which confer distinct electronic and photonic properties. Compared to similar compounds, it may offer better performance in certain applications, such as higher efficiency in OLEDs or greater stability in photonic devices.
Eigenschaften
CAS-Nummer |
872689-88-8 |
|---|---|
Molekularformel |
C40H30O |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenoxy]benzene |
InChI |
InChI=1S/C40H30O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)29-31-21-25-37(26-22-31)41-38-27-23-32(24-28-38)30-40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
InChI-Schlüssel |
LRIYGHVXOOKWOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


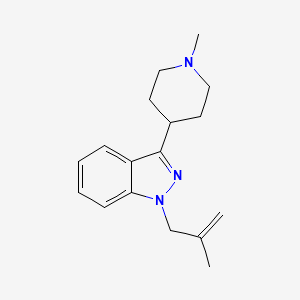

![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
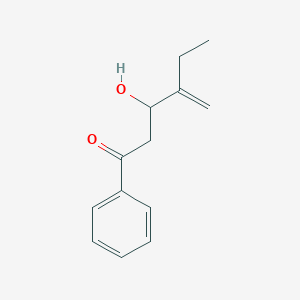
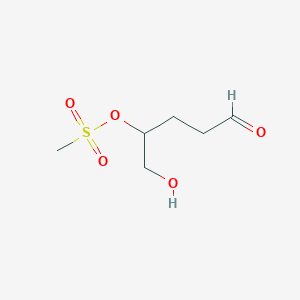
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
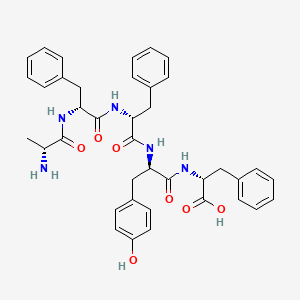
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
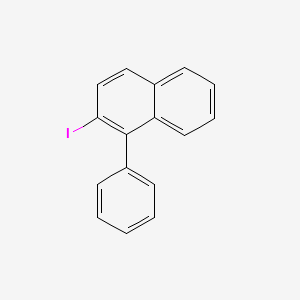
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)

